2,3-Dihydroxypropyl ditridecylcarbamodithioate
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Overview
Description
2,3-Dihydroxypropyl ditridecylcarbamodithioate is an organic compound with the molecular formula C30H61NO2S2. This compound is known for its unique chemical structure, which includes a 2,3-dihydroxypropyl group and two tridecylcarbamodithioate groups. It is used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl ditridecylcarbamodithioate typically involves the reaction of 2,3-dihydroxypropylamine with tridecyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl ditridecylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamodithioates.
Scientific Research Applications
2,3-Dihydroxypropyl ditridecylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a protective agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl ditridecylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the carbamodithioate groups can interact with metal ions, providing protective effects against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl acrylate
- 2,3-Dihydroxypropyl laurate
- 2,3-Dihydroxypropyl dimethylcarbamodithioate
Uniqueness
2,3-Dihydroxypropyl ditridecylcarbamodithioate is unique due to its long tridecyl chains, which impart hydrophobic properties, making it suitable for applications in non-polar environments. Its dual functional groups (hydroxyl and carbamodithioate) provide versatility in chemical reactions and interactions with biological molecules.
Properties
CAS No. |
831198-65-3 |
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Molecular Formula |
C30H61NO2S2 |
Molecular Weight |
531.9 g/mol |
IUPAC Name |
2,3-dihydroxypropyl N,N-di(tridecyl)carbamodithioate |
InChI |
InChI=1S/C30H61NO2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(30(34)35-28-29(33)27-32)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32-33H,3-28H2,1-2H3 |
InChI Key |
USNFYFQNUZYFIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)C(=S)SCC(CO)O |
Origin of Product |
United States |
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